molecular formula C9H17NO2 B13158451 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal

2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal

Cat. No.: B13158451
M. Wt: 171.24 g/mol
InChI Key: LEZJOSWRGNXDME-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal is an organic compound with a unique structure that includes a cyclopentyl ring, an aminomethyl group, and a hydroxypropanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylmethylamine with glycidol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride
  • 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid

Uniqueness

2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentyl ring, aminomethyl group, and hydroxypropanal moiety sets it apart from similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclopentyl]-2-hydroxypropanal

InChI

InChI=1S/C9H17NO2/c1-8(12,7-11)9(6-10)4-2-3-5-9/h7,12H,2-6,10H2,1H3

InChI Key

LEZJOSWRGNXDME-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)(C1(CCCC1)CN)O

Origin of Product

United States

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